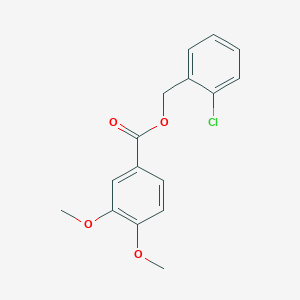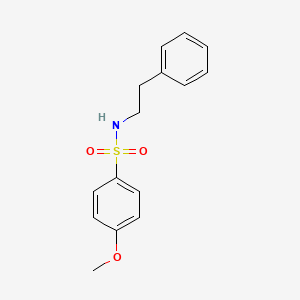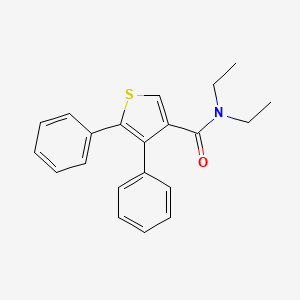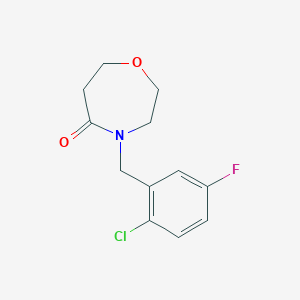![molecular formula C15H18N6O2 B5656762 4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol](/img/structure/B5656762.png)
4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The chemical compound "4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol" represents a class of complex heterocyclic compounds that are of significant interest in the field of medicinal chemistry and drug design due to their potential biological activities. Such compounds are synthesized through intricate synthetic routes that involve the formation of multiple rings containing nitrogen, oxygen, and sulfur atoms.
Synthesis Analysis
The synthesis of complex molecules similar to "4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol" typically involves multi-step reactions, starting from simpler heterocyclic compounds. Techniques such as condensation reactions, ring closure methods, and substitutions are commonly employed. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines involves condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines, demonstrating the complexity and versatility of synthetic strategies in this area (Abdelhamid & Gomha, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of multiple heterocycles, which contribute to their chemical diversity and biological activity. Structural elucidation techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are crucial for determining the configuration and conformation of these molecules. The structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, for example, was established using such methods, highlighting the importance of structural analysis in understanding these compounds' properties and reactivity (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
These compounds undergo various chemical reactions that alter their structure and, consequently, their biological activity. Reactions such as N-alkylation, ring expansion, and nucleophilic substitution are common and allow for the introduction of functional groups that can modulate the molecule's interaction with biological targets. The synthesis and reactions of imidazo[1,2-c][1,2,3]triazolo[4,5-e]pyrimidines, for example, illustrate the reactivity of these compounds under different conditions (Sugimoto & Matsuura, 1977).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Modifications in the heterocyclic system can significantly affect these properties, impacting the compound's suitability for drug development. For instance, the introduction of water-soluble groups into the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus resulted in derivatives with improved solubility and pharmacokinetic profiles, demonstrating the critical role of physical properties in the development of therapeutically relevant compounds (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and electrophilic/nucleophilic characteristics, define the interaction of these compounds with biological systems. Understanding these properties is essential for predicting the biological activity and potential toxicity of these molecules. Research into the synthesis and biological activity of triazolopyrimidine derivatives highlights the relationship between chemical structure and biological function, underscoring the importance of chemical properties in the design of new compounds with desired biological activities (Chen & Shi, 2008).
属性
IUPAC Name |
4-(imidazol-1-ylmethyl)-1-(2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-11-19-12-13(17-9-18-14(12)23-11)21-5-2-15(22,3-6-21)8-20-7-4-16-10-20/h4,7,9-10,22H,2-3,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQFZCJFERKKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=CN=C2O1)N3CCC(CC3)(CN4C=CN=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-imidazol-1-ylmethyl)-1-(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)piperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]isonicotinamide](/img/structure/B5656687.png)
![N-{[1-(2-fluorophenyl)-3-pyrrolidinyl]methyl}-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5656693.png)
![4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5656701.png)
![7-methoxy-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5656707.png)



![8-(3,5-dichloro-4-methylbenzoyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5656739.png)
![2,4,5-trimethoxy-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5656755.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5656781.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5656785.png)
![3-[(3R*,4S*)-1-(2-methyl-5-propylpyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5656789.png)